![molecular formula C16H17N3O4S B2665169 N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide CAS No. 2097923-75-4](/img/structure/B2665169.png)
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide
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Description
“N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide” is a complex organic compound. While there is limited information available specifically on this compound, it appears to contain a furan ring, a pyrazole ring, and a sulfonamide group . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen. Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms. Sulfonamides are compounds that contain the functional group R-SO2-NR’R’‘, where R, R’, and R’’ are organic groups .
Molecular Structure Analysis
The molecular structure of this compound can be predicted based on its constituent parts. The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The pyrazole ring is a five-membered ring with three carbon atoms and two nitrogen atoms. The sulfonamide group consists of a sulfur atom doubly bonded to two oxygen atoms and singly bonded to a nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be predicted based on its structure and the properties of similar compounds. For example, furan compounds are typically colorless liquids with a characteristic odor . The presence of the sulfonamide group may increase the compound’s polarity and affect its solubility .Future Directions
properties
IUPAC Name |
N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-22-14-4-6-15(7-5-14)24(20,21)18-8-9-19-12-13(11-17-19)16-3-2-10-23-16/h2-7,10-12,18H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCDBGHRLPZYFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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